2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, fluoro, and trifluoromethyl groups, as well as a pyrimidinyl-piperidinyl moiety. Its distinct structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in Suzuki–Miyaura coupling for their stability and reactivity.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A structurally related compound with similar functional groups and applications.
Other Benzamides: Compounds with a benzamide core and various substituents, used in similar research and industrial applications.
Uniqueness
2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide stands out due to its specific combination of chloro, fluoro, and trifluoromethyl groups, as well as its pyrimidinyl-piperidinyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF4N4O/c1-10-24-15(18(21,22)23)9-16(25-10)27-6-4-12(5-7-27)26-17(28)13-3-2-11(20)8-14(13)19/h2-3,8-9,12H,4-7H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABOCOCYIXVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.